molecular formula C16H10ClN5OS B12211289 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B12211289
M. Wt: 355.8 g/mol
InChI Key: FWEOQPXRVWBGFT-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a tetrazole ring, a benzothiophene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated compound.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives, such as amides or thioethers.

Scientific Research Applications

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzothiophene core are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
  • 3-chloro-thiobenzoic acid S-(1-phenyl-1H-tetrazol-5-yl) ester
  • N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide

Uniqueness

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of a tetrazole ring, benzothiophene core, and carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiophene core, a tetrazole moiety, and a carboxamide functional group. Its molecular formula is C13H9ClN4OSC_{13}H_{9}ClN_{4}OS, and it is classified under heterocyclic compounds which often exhibit significant biological properties due to their structural diversity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the tetrazole group suggests potential interaction with various enzymes, possibly acting as an inhibitor. For example, tetrazole derivatives have been shown to inhibit certain kinases and phosphatases, which are crucial in cell signaling pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal activities. The benzothiophene scaffold is known for its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, a comparative analysis indicated that derivatives containing the benzothiophene structure exhibited notable inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Similar Benzothiophene DerivativeC. albicans25 µg/mL

Anti-inflammatory Activity

Research indicates that compounds with similar structures may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could potentially be explored for therapeutic applications in inflammatory diseases.

Case Studies

  • In Vitro Studies : A recent study assessed the cytotoxic effects of various benzothiophene derivatives on cancer cell lines. The results indicated that certain modifications to the benzothiophene core enhanced cytotoxicity against breast and colon cancer cells, suggesting a promising avenue for further research on this compound.
  • Animal Models : In vivo studies using murine models demonstrated that administration of related compounds led to a significant reduction in tumor size and improved survival rates in treated groups compared to controls.

Properties

Molecular Formula

C16H10ClN5OS

Molecular Weight

355.8 g/mol

IUPAC Name

3-chloro-N-[3-(tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10ClN5OS/c17-14-12-6-1-2-7-13(12)24-15(14)16(23)19-10-4-3-5-11(8-10)22-9-18-20-21-22/h1-9H,(H,19,23)

InChI Key

FWEOQPXRVWBGFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4)Cl

Origin of Product

United States

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